molecular formula C23H20ClN3O3S B2780291 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-67-1

2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2780291
CAS No.: 901234-67-1
M. Wt: 453.94
InChI Key: OYYSBMZMRCHDNR-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, a methoxyphenyl group, and a furan ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine

In medicine, the compound may have therapeutic potential due to its ability to interact with specific molecular targets. It could be investigated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of specialty chemicals and advanced polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. The thiol group is then added via a nucleophilic substitution reaction. Finally, the furan-2-ylmethyl group is attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the chlorophenyl and methoxyphenyl groups can participate in hydrophobic interactions. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.

    Thioacetamide derivatives: These compounds contain the thioacetamide functional group and can undergo similar chemical reactions.

    Furan derivatives: These compounds feature the furan ring and have applications in various fields, including medicinal chemistry and material science.

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-29-18-5-2-4-16(12-18)22-26-21(15-7-9-17(24)10-8-15)23(27-22)31-14-20(28)25-13-19-6-3-11-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYSBMZMRCHDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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